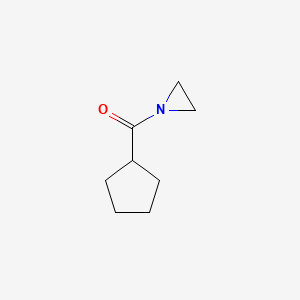

Aziridin-1-yl(cyclopentyl)methanone

Description

Contextualization of N-Acyl Aziridines as Strained Heterocycles in Organic Chemistry

N-acyl aziridines are a well-established class of activated aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. The defining characteristic of the aziridine (B145994) ring is its significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This inherent strain makes the ring susceptible to nucleophilic ring-opening reactions, a feature that is central to its synthetic utility. clockss.orgmdpi.com

The attachment of an acyl group to the nitrogen atom, as is the case in Aziridin-1-yl(cyclopentyl)methanone, serves to "activate" the aziridine ring. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. clockss.org This activation is crucial, as non-activated aziridines (N-alkyl or N-H aziridines) are generally less reactive. clockss.org The reactivity of N-acyl aziridines allows for the stereospecific introduction of various functionalities, providing access to a wide array of substituted amine derivatives. nih.gov

The table below summarizes key properties of the N-acyl aziridine functional group:

| Property | Description | Reference |

| Ring Strain | High (approx. 26-27 kcal/mol), driving force for ring-opening reactions. | clockss.org |

| Activation | The N-acyl group is electron-withdrawing, increasing the electrophilicity of the ring carbons. | clockss.org |

| Reactivity | Prone to nucleophilic ring-opening, allowing for the introduction of diverse functional groups. | mdpi.com |

| Synthetic Utility | Versatile intermediates for the synthesis of amino acids, amino alcohols, and other nitrogen-containing compounds. | clockss.orgnih.gov |

Significance of Cyclopentyl Ketone Moieties in Complex Molecule Construction

The cyclopentyl ketone moiety is a common structural motif found in numerous natural products and biologically active molecules. The cyclopentane (B165970) ring, while conformationally flexible, provides a robust five-carbon scaffold that is prevalent in medicinal chemistry. Its incorporation into molecular design can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The ketone functionality on the cyclopentyl ring serves as a versatile chemical handle for a variety of synthetic transformations. It can readily undergo nucleophilic addition, reduction to the corresponding alcohol, conversion to alkenes via Wittig-type reactions, and enolate formation for alpha-functionalization. This versatility makes cyclopentyl ketones valuable building blocks in the synthesis of complex molecules. For instance, the cyclopentyl ketone in a molecule like this compound can be modified independently of the aziridine ring, allowing for a stepwise and controlled elaboration of the molecular structure.

Overview of this compound as a Bifunctional Synthetic Precursor

This compound is a bifunctional molecule, meaning it possesses two distinct reactive sites that can be manipulated in a controlled manner. This dual reactivity is the cornerstone of its utility as a synthetic precursor.

The N-acyl aziridine moiety is a potent electrophile. The strained ring can be opened by a wide range of nucleophiles, including halides, cyanides, azides, amines, alcohols, and organometallic reagents. clockss.orgnih.gov This ring-opening can proceed with high regioselectivity and stereoselectivity, allowing for the precise installation of new functional groups and the creation of stereocenters. For example, attack at the unsubstituted carbon of the aziridine ring would lead to the formation of β-substituted cyclopentylcarboxamides.

The cyclopentyl ketone moiety, on the other hand, provides a site for nucleophilic attack at the carbonyl carbon or for reactions involving the adjacent α-carbons. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, chain extension, or the formation of new ring systems.

The presence of both of these functional groups in a single molecule opens up possibilities for a variety of synthetic strategies:

Sequential Functionalization: One functional group can be reacted selectively while the other remains intact, to be manipulated in a subsequent step.

Intramolecular Reactions: The two functional groups can react with each other under certain conditions to form more complex cyclic or bicyclic structures.

Divergent Synthesis: A common intermediate, this compound, can be used to generate a library of diverse molecules by reacting it with different reagents that target either the aziridine or the ketone.

A general synthesis for N-acyl aziridines involves the reaction of a carboxylic acid with aziridine. cdnsciencepub.com In the case of this compound, this would involve the coupling of cyclopentanecarboxylic acid with aziridine, often facilitated by a coupling agent.

The following table outlines the potential reactivity of this compound as a bifunctional precursor:

| Functional Group | Type of Reactivity | Potential Transformations |

| N-Acyl Aziridine | Electrophilic | Ring-opening with various nucleophiles (e.g., Nu⁻, R-MgX, R-Li) |

| Cyclopentyl Ketone | Electrophilic (at carbonyl C) / Nucleophilic (at α-C via enolate) | Reduction to alcohol, Grignard addition, Wittig reaction, Aldol condensation |

In essence, this compound stands as a versatile platform in organic synthesis, enabling the construction of complex nitrogen-containing molecules with the embedded structural features of a cyclopentane ring. Its predictable and tunable reactivity makes it a valuable asset for the synthetic chemist.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36601-87-3 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

aziridin-1-yl(cyclopentyl)methanone |

InChI |

InChI=1S/C8H13NO/c10-8(9-5-6-9)7-3-1-2-4-7/h7H,1-6H2 |

InChI Key |

UMOYWKWGQHDUCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Aziridin 1 Yl Cyclopentyl Methanone

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain (approximately 27 kcal/mol) of the aziridine ring is a primary driver for its reactivity in ring-opening reactions. clockss.orgacs.org These reactions provide a versatile pathway to synthesize β-functionalized alkylamines, which are important motifs in biologically active compounds. mdpi.comacs.orgresearchgate.net

Nucleophilic Ring-Opening Pathways

The ring-opening of activated aziridines, such as Aziridin-1-yl(cyclopentyl)methanone, can be initiated by a wide array of nucleophiles. mdpi.comwikipedia.org These include heteroatomic nucleophiles like amines, alcohols, and thiols, as well as carbon-based nucleophiles. acs.org The presence of the acyl group on the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating attack by the nucleophile. nih.govnih.gov This process typically involves the cleavage of one of the carbon-nitrogen bonds within the aziridine ring. researchgate.net

The reaction generally proceeds via an SN2-type mechanism, where the nucleophile attacks one of the aziridine ring carbons, leading to inversion of stereochemistry at that center. acs.org The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, the use of azide (B81097) nucleophiles, followed by reduction, is a common strategy for the synthesis of 1,2-diamines.

Regioselectivity and Stereochemical Control in Ring-Opening Processes

A key challenge and area of extensive research in aziridine chemistry is controlling the regioselectivity of the ring-opening reaction. mdpi.comacs.org In unsymmetrically substituted aziridines, the nucleophile can attack either of the two ring carbons, leading to two potential regioisomers. nih.gov For N-acyl aziridines, the outcome is highly dependent on the nature of the nucleophile and the substituents on the aziridine ring. nih.govacs.org

Generally, in the absence of overriding steric or electronic factors, nucleophilic attack occurs at the less substituted carbon atom of the aziridine ring. acs.orgnih.gov However, for certain nucleophiles and substrates, attack at the more substituted carbon can be favored. nih.gov The stereochemistry of the starting aziridine is often transferred to the product in a predictable manner, particularly in SN2-type reactions where inversion of configuration at the site of attack is observed. acs.org The development of stereocontrolled methods is crucial for the synthesis of enantiomerically pure compounds. acs.org

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysis has emerged as a powerful tool for effecting regioselective and stereospecific ring-opening reactions of aziridines. mdpi.comresearchgate.net Various transition metals, including palladium, rhodium, nickel, and copper, have been employed to catalyze these transformations. mdpi.commdpi.com These catalytic systems can offer distinct advantages over traditional methods, such as milder reaction conditions and unique selectivities. mdpi.com

Palladium catalysts, for example, have been used in the cross-coupling of aziridines with organoboronic acids (Suzuki-Miyaura coupling) to form C-C bonds with high regioselectivity. mdpi.com Rhodium catalysts are effective in promoting carbonylative ring expansion of aziridines to form β-lactams and can also catalyze the stereoselective ring-opening with various nucleophiles. nih.govthieme-connect.comrsc.org Nickel catalysts have been shown to be effective for the cross-coupling of N-sulfonyl aziridines with organozinc reagents. mdpi.com

The general mechanism for many of these transition metal-catalyzed reactions involves oxidative addition of the metal to the C-N bond of the aziridine, followed by subsequent steps such as transmetalation and reductive elimination to afford the final product and regenerate the catalyst. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of Aziridines

| Catalyst System | Nucleophile/Reagent | Product Type | Reference |

| Pd/P(t-Bu)₂Me | Arylboronic acids | β-Functionalized amines | acs.org |

| [Rh(CO)₂Cl]₂ | Carbon monoxide | β-Lactams | nih.gov |

| Ni(II)/dimethyl fumarate | Organozinc reagents | β-Functionalized amines | mdpi.com |

| Titanocene (B72419) | Radical initiator | β²-Aryl amino acids | mdpi.com |

| Copper | B₂pin₂ | β-Aminoboronates | mdpi.com |

Autocatalytic Phenomena in Aziridine Ring-Opening

In certain systems, the product of an aziridine ring-opening reaction can itself act as a catalyst for the reaction, leading to an autocatalytic process. ru.nl This phenomenon has been observed in the ring-opening of N-acylaziridines by phosphate (B84403) ions at an organic-aqueous interface. ru.nl

In this specific case, the initial ring-opening product, a phospholipid analogue, self-assembles into vesicles. ru.nl These vesicles then facilitate the further reaction of the starting N-acylaziridine, leading to a sigmoidal conversion curve characteristic of autocatalysis. ru.nl The pre-organization of the aziridine molecules at the interface is believed to be crucial for the observed complete regioselectivity, with the nucleophilic attack occurring exclusively at the carbon atom exposed to the aqueous phase. ru.nl The activation of the aziridine ring is thought to occur through reversible protonation of the carbonyl group by the phosphate buffer or the previously formed product molecules. ru.nl

Mechanistic Insights into Iodoamine Formation and Subsequent Reactions

The ring-opening of aziridines with iodine can lead to the formation of β-iodoamines. organic-chemistry.org This transformation can be promoted by reagents such as thiophenol. organic-chemistry.org The mechanism likely involves the activation of the aziridine by iodine, followed by nucleophilic attack of the iodide ion or the reaction of an intermediate with an external nucleophile.

The resulting iodoamines are versatile intermediates that can undergo further reactions. For example, they can be subjected to elimination reactions to form alkenes or substitution reactions to introduce other functional groups. The kinetics and mechanism of reactions involving iodoamines, such as those derived from the oxidation of compounds with reagents like iodamine-T, have been studied to understand the nature of the reactive species involved, which can include RNHI, HOI, RNH₂I⁺, and H₂OI⁺ in acidic solutions. ias.ac.in

Transformations of the Carbonyl Group

While the reactivity of the aziridine ring is a major focus, the carbonyl group of this compound also presents opportunities for chemical transformations. The carbonyl group is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org

The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.org The outcome of this addition depends on the nature of the nucleophile and the subsequent reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols after workup. libretexts.org Weaker nucleophiles may require acid or base catalysis for the addition to occur. libretexts.org

Reduction of the carbonyl group, for instance with sodium borohydride (B1222165), would yield the corresponding alcohol, Aziridin-1-yl(cyclopentyl)methanol. In some cases, chelation control can be used to achieve high stereoselectivity in addition reactions to the carbonyl group of α,β-aziridinylimines, where a Lewis acid can coordinate to both the aziridine nitrogen and the imine nitrogen, directing the nucleophilic attack from a specific face. bioorg.org

Table 2: Potential Transformations of the Carbonyl Group

| Reagent | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

Reactivity of the N-Acyl Aziridine Carbonyl

The carbonyl group in N-acyl aziridines, such as this compound, is a key site for nucleophilic attack. However, the reactivity is in competition with the potential for nucleophilic ring-opening of the strained aziridine. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Studies on related systems, such as N,N-dimethylaziridine-2-carboxamides, have shown that reactions with organolithium reagents can be directed selectively to the carbonyl group. nih.gov At low temperatures, typically -78 °C, one equivalent of an organolithium compound will preferentially add to the amide carbonyl, yielding the corresponding 2-aziridinyl ketone without significant aziridine ring-opening. nih.gov This selectivity is attributed to the higher electrophilicity of the carbonyl carbon compared to the ring carbons under these conditions.

The reaction of these newly formed aziridinyl ketones with a second equivalent of an organolithium reagent can then lead to the formation of aziridinyl carbinols. nih.gov This stepwise addition allows for the synthesis of both symmetrical and unsymmetrical carbinols. It has been noted that the choice of the N-protecting group on the aziridine can influence the reaction, with N-Boc groups sometimes being susceptible to cleavage under basic conditions with excess organolithium reagent. nih.gov

While direct studies on this compound are not extensively documented in this specific context, the general principles derived from similar N-acyl aziridines suggest that the cyclopentyl ketone moiety can undergo nucleophilic addition, provided the reaction conditions are carefully controlled to favor attack at the carbonyl over ring-opening.

Asymmetric Reduction of the Ketone Functionality

The asymmetric reduction of the ketone in molecules like this compound to produce chiral alcohols is a synthetically valuable transformation. While specific data on this substrate is limited, research on analogous systems provides significant insights into the methodologies that can be employed.

A notable example is the catalytic diastereoselective reduction of α,β-aziridinyl ynones, which are structurally related to aziridinyl ketones. The Noyori transfer hydrogenation has been successfully applied to these substrates, leading to the formation of the corresponding α,β-aziridinyl propargylic alcohols with high levels of reagent-controlled diastereoselectivity. nih.gov This method typically employs a ruthenium catalyst in the presence of a hydrogen donor.

The diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters using sodium borohydride has also been studied, affording optically active α-hydroxy acids after hydrolysis. rsc.org The solvent system was found to be a critical factor in the degree of asymmetric induction, with mixed alcohol-THF solvents often providing higher selectivity than the individual solvents alone. rsc.org

These findings suggest that the asymmetric reduction of the ketone in this compound is feasible. The choice of reducing agent and catalyst system would be crucial in controlling the stereochemical outcome, with methods like transfer hydrogenation being promising for achieving high diastereoselectivity.

Intramolecular Rearrangements of N-Acyl Aziridines (e.g., to Oxazolines)

A characteristic reaction of N-acyl aziridines is their propensity to undergo intramolecular rearrangement to form 2-oxazolines. This transformation is driven by the release of ring strain from the three-membered aziridine ring and can be initiated under thermal, acidic, or nucleophilic conditions. nih.gov

The mechanism of this rearrangement in an acidic medium is proposed to involve protonation of the acyl oxygen, followed by intramolecular nucleophilic attack of the aziridine nitrogen at the activated carbonyl carbon. This leads to the formation of an oxazolinium intermediate, which upon deprotonation yields the oxazoline. In some cases, particularly with aqueous acid, the formation of amidoalcohols and allylamides as byproducts can occur, with the product distribution depending on the acid concentration and the nature of the acyl group. nih.gov

The rearrangement can also be facilitated by nucleophiles. For instance, the conversion of an N-acyl aziridine to an oxazolidinone has been achieved using sodium iodide, followed by alkaline hydrolysis to yield an amino alcohol. nih.gov

The stereochemistry of the rearrangement is often highly controlled. For example, the thermal rearrangement of (2R,3S)-N-acyl aziridines has been shown to produce (4R,5S)-oxazolines with complete regio- and stereocontrol. nih.gov

Table 1: Conditions for Rearrangement of N-Acyl Aziridines

| Starting Material | Conditions | Product | Reference |

| N-acyl-2,2-dimethylaziridines | Concentrated H₂SO₄, room temp. | Oxazolines | nih.gov |

| N-acyl-2,2-dimethylaziridines | Pure water, room temp. | Amidoalcohols | nih.gov |

| N-acyl-2,2-dimethylaziridines | Aqueous H₂SO₄ | Mixture of oxazolines, amidoalcohols, and allylamides | nih.gov |

| (2R,3S)-N-acyl aziridines | Thermal (in chloroform) | (4R,5S)-oxazolines | nih.gov |

| N-acyl aziridine | Sodium iodide | Oxazolidinone | nih.gov |

Radical-Mediated Processes and Electrochemical Transformations

In addition to ionic pathways, N-acyl aziridines can participate in radical-mediated reactions and electrochemical transformations. These methods offer alternative routes for the functionalization of the aziridine ring.

The ring-opening of N-acyl aziridines can be achieved through radical processes. For example, titanocene complexes can catalyze the radical ring-opening of N-acylated aziridines via electron transfer. clockss.org This process forms higher-substituted radicals that can participate in subsequent reactions like conjugate additions, reductions, and cyclizations, and is particularly effective for constructing quaternary carbon centers. clockss.org

Furthermore, transient N-aziridinyl radicals can be generated from N-pyridinium aziridines through reductive activation under mild photochemical conditions. masterorganicchemistry.com These radicals can then be trapped by olefins in the presence of oxygen to yield 1,2-hydroxyaziridination products, demonstrating a novel method for aziridine group transfer. masterorganicchemistry.com

Electrochemical methods have also emerged as powerful tools for aziridine synthesis and transformation. Unactivated alkenes can be electrochemically converted into a metastable dicationic intermediate that reacts with primary amines to form N-alkyl aziridines. nih.gov Another electrochemical approach involves the oxidative dehydrogenative intramolecular C(sp³)–H amination to construct trans-2,3-disubstituted aziridines, avoiding the need for external oxidants. These electrochemical strategies highlight greener and more efficient pathways for aziridine chemistry. nih.gov

Stereochemical Control and Asymmetric Synthesis Involving Aziridin 1 Yl Cyclopentyl Methanone

Enantioselective Synthesis of Aziridine (B145994) Precursors

The enantioselective synthesis of the aziridine ring is a critical first step in obtaining enantiomerically pure Aziridin-1-yl(cyclopentyl)methanone. A prominent strategy involves the asymmetric transfer hydrogenation of α-amino ketones, which can yield β-hydroxy amines with high enantiomeric excess (ee). scielo.br Subsequent cyclization of these chiral amino alcohols, often through treatment with reagents like tosyl chloride followed by a base, affords the desired monosubstituted aziridines. scielo.br For instance, the use of a Ruthenium(II) catalyst with a chiral ligand such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine in the presence of formic acid has proven effective in producing chiral β-hydroxy amines, which are direct precursors to enantiopure aziridines. scielo.br

Another powerful approach is the organocatalytic α-chlorination of aldehydes, leading to the formation of chiral α-chloro aldehydes. These intermediates can then undergo reductive amination and subsequent intramolecular cyclization to yield C2-functionalized aziridines with high enantioselectivity. nih.gov This method provides a versatile route to chiral aziridine precursors that can be subsequently acylated to form the target compound.

Diastereoselective and Enantioselective Hydrogenation of Ketone Precursors

The stereoselective reduction of a ketone precursor, specifically a compound containing a cyclopentyl ketone and a suitable nitrogen-containing functional group, is a key strategy for introducing the desired stereochemistry. The reduction of N-tert-butanesulfinyl α-chloro imines represents a well-established method for the asymmetric synthesis of chiral aziridines. organic-chemistry.org The choice of reducing agent has a profound impact on the diastereoselectivity of the reaction. For example, the use of sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) leads to the formation of β-halo sulfinamides with excellent stereoselectivity, which can then be cyclized to the corresponding (RS,S)-N-(tert-butylsulfinyl)aziridines in quantitative yields. organic-chemistry.org Conversely, employing a bulkier reducing agent like lithium triethylborohydride (LiBHEt₃) can reverse the diastereoselectivity, affording the (RS,R)-epimer. organic-chemistry.org This switch in stereochemical outcome is attributed to different transition state geometries directed by the reducing agent.

Retention of Stereochemical Purity During Synthetic Manipulations

Once a chiral aziridine precursor is obtained, it is crucial to maintain its stereochemical integrity throughout subsequent synthetic transformations, such as the acylation step to introduce the cyclopentylmethanone moiety. Nucleophilic attack at the nitrogen of a chiral aziridine, if not carefully controlled, can lead to racemization or epimerization.

In many cases, the acylation of a chiral aziridine with cyclopentanecarbonyl chloride or a related activated derivative proceeds with retention of configuration at the stereogenic centers of the aziridine ring. This is because the reaction occurs at the nitrogen atom, which is typically not a stereocenter in monosubstituted aziridines, and does not directly involve the breaking of bonds at the chiral carbon atoms of the ring. However, the reaction conditions, such as the choice of base and solvent, must be optimized to prevent any side reactions that could compromise stereochemical purity. For instance, in the synthesis of C-glycosyl-aminoethyl sulfide (B99878) derivatives, the configuration of the asymmetric carbon atom in the aziridine ring was found to be retained during the reaction with a tin derivative of a glycal. nih.gov

Control of Stereogenic Centers in Ring-Opening and Functionalization Reactions

The aziridine ring in this compound is susceptible to nucleophilic ring-opening reactions, which can be exploited for further functionalization. The control of stereochemistry during these reactions is of paramount importance. The regioselectivity of the ring-opening is often dictated by the electronic nature of the N-acyl group and the substituents on the ring. Nucleophilic attack generally occurs at the less substituted carbon of the aziridine ring. nih.gov

The stereochemical outcome of the ring-opening is typically an SN2-type inversion of configuration at the carbon atom being attacked. Therefore, by starting with a specific enantiomer of the aziridine, it is possible to generate a product with a predictable stereochemistry. For example, the ring-opening of chiral aziridines with thiophenol has been shown to be fully regioselective and proceeds with inversion of stereochemistry. nih.gov The presence of the cyclopentylcarbonyl group on the nitrogen atom can influence the reactivity and selectivity of the ring-opening reaction.

Chiral Auxiliaries and Ligand Design for Asymmetric Transformations

The use of chiral auxiliaries temporarily attached to the synthetic intermediates is a powerful strategy to induce asymmetry. wikipedia.orgnih.gov In the context of synthesizing this compound, a chiral auxiliary could be appended to the nitrogen or a carbon of the aziridine precursor to direct the stereochemical outcome of subsequent reactions. Classic examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule.

The design of chiral ligands for metal-catalyzed asymmetric reactions is another cornerstone of stereocontrolled synthesis. snnu.edu.cnmdpi.com For the enantioselective synthesis of aziridine precursors, ligands such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL) or chiral diamines have been successfully employed in combination with metal catalysts like ruthenium or copper. snnu.edu.cn The development of novel chiral ligands, including those with cyclopentadienyl (B1206354) scaffolds, continues to expand the toolkit for asymmetric catalysis, offering the potential for even higher efficiency and selectivity in the synthesis of complex chiral molecules like this compound. nih.gov

Applications of Aziridin 1 Yl Cyclopentyl Methanone in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The fundamental utility of Aziridin-1-yl(cyclopentyl)methanone in organic synthesis lies in its capacity to act as a bifunctional electrophile. The strained three-membered aziridine (B145994) ring can be opened by a wide array of nucleophiles, leading to the formation of β-functionalized cyclopentylcarboxamides. This ring-opening can be regioselective, influenced by the nature of the nucleophile and the reaction conditions.

The versatility of this building block is further enhanced by the potential for subsequent transformations of the resulting amide and the newly introduced functional group. This two-step process of ring-opening followed by further functionalization provides a powerful strategy for the rapid assembly of complex molecules from a relatively simple starting material. Aziridines, in general, are recognized as valuable building blocks for constructing nitrogen-containing compounds. mdpi.comrsc.orgnih.govmdpi.com The cyclopentylcarbonyl group in the target molecule can also influence the reactivity and selectivity of these transformations.

A representative application is the reaction with organometallic reagents, which can lead to the formation of new carbon-carbon bonds. For instance, the reaction with Grignard reagents or organocuprates can proceed via nucleophilic attack on one of the aziridine ring carbons, resulting in the corresponding ring-opened product.

Table 1: Representative Ring-Opening Reactions of this compound

| Nucleophile | Product Structure | Product Name |

| NaN3 | N-(2-azido-1-cyclopentylethyl)acetamide | |

| PhSNa | N-(1-cyclopentyl-2-(phenylthio)ethyl)acetamide | |

| H2O (acid-catalyzed) | N-(1-cyclopentyl-2-hydroxyethyl)acetamide |

This table presents plausible transformations based on the known reactivity of N-acylaziridines.

Precursor for Chiral Amine Derivatives

Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govacs.org The synthesis of enantiomerically pure amines is, therefore, a significant focus in synthetic chemistry. This compound can serve as a prochiral starting material for the synthesis of chiral amine derivatives.

The asymmetric ring-opening of the aziridine is a key strategy to achieve this. By employing chiral catalysts or reagents, it is possible to selectively open the ring to produce one enantiomer of the product in excess. For example, the use of a chiral Lewis acid catalyst in a ring-opening reaction with a nucleophile can induce facial selectivity, leading to an enantioenriched product. Subsequent removal of the cyclopentylcarbonyl protecting group would then yield the desired chiral amine.

Furthermore, enzymatic resolutions or transformations can be applied to either the racemic aziridine starting material or the racemic ring-opened products to access enantiomerically pure compounds. nih.gov

Role in the Synthesis of β-Functionalized Alkylamines

The synthesis of β-functionalized alkylamines is a direct and prominent application of this compound. mdpi.com The ring-opening of the N-acylaziridine with a variety of nucleophiles introduces a functional group at the β-position relative to the nitrogen atom. This method provides a straightforward entry to a diverse range of substituted alkylamines that would be more challenging to synthesize through other routes.

The regioselectivity of the ring-opening is a crucial aspect of this application. In the case of N-acylaziridines, the attack of the nucleophile generally occurs at the less substituted carbon of the aziridine ring. This regioselectivity is driven by both steric and electronic factors. The cyclopentylcarbonyl group activates the aziridine ring towards nucleophilic attack.

A variety of nucleophiles can be employed, including halides, azide (B81097), thiols, and carbon nucleophiles, leading to the corresponding β-halo, β-azido, β-thio, and β-alkylated amines, respectively. These products can then be further elaborated into more complex structures. The transformation of aziridines into β-functionalized amines is a well-established synthetic strategy. nih.gov

Strategic Incorporation into Biologically Relevant Molecular Scaffolds

The ring-opening of the aziridine can be performed in an intramolecular fashion, leading to the formation of larger heterocyclic systems. For instance, if the nucleophile is tethered to the cyclopentyl ring or introduced via a side chain, a subsequent intramolecular cyclization can lead to the formation of piperidines, pyrrolidines, or other nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry. The cyclopentenone unit, which can be seen as a related structural motif to the cyclopentyl group, is a powerful synthon for a variety of bioactive molecules. researchgate.net

Applications in Cross-Coupling Methodologies

In recent years, aziridines have been increasingly utilized as electrophilic partners in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. This compound can potentially serve as a substrate in such transformations.

Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the ring-opening of aziridines with various coupling partners. nih.gov These reactions often proceed via an oxidative addition of the aziridine to a low-valent metal center. The cyclopentylcarbonyl group would likely influence the reactivity of the aziridine in these catalytic cycles.

Potential cross-coupling partners could include organoboron reagents (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), leading to a diverse array of functionalized amine derivatives. While specific examples with this compound are not prominent in the literature, the general reactivity of N-acylaziridines in cross-coupling reactions suggests its potential utility in this area. nih.gov

Computational and Theoretical Studies on Aziridin 1 Yl Cyclopentyl Methanone Reactivity

Electronic Structure Analysis and Reactivity Predictions of N-Acyl Aziridines

The reactivity of aziridines is largely governed by the substituent on the nitrogen atom. Aziridines with electron-withdrawing groups, such as the cyclopentylcarbonyl group in Aziridin-1-yl(cyclopentyl)methanone, are termed "activated" aziridines. mdpi.com This activation significantly influences the electronic structure and enhances the susceptibility of the strained three-membered ring to nucleophilic attack.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of N-acyl aziridines. ias.ac.in These calculations help in understanding charge distribution and predicting reaction pathways. The presence of the acyl group withdraws electron density from the nitrogen atom, which in turn affects the C-N bonds of the aziridine (B145994) ring, making them more susceptible to cleavage.

A key aspect of their reactivity involves the formation of aziridinium (B1262131) ions. Non-activated aziridines require strong electrophiles to form these reactive intermediates, whereas N-acyl aziridines can generate N-acylaziridinium ions more readily, for instance, by reaction with acid chlorides. nih.gov Extensive calculations have been performed to determine the relative reactivity of various aziridinium ions, showing that N-acylaziridinium ions are among the most reactive species. nih.gov This heightened reactivity is crucial for many synthetic transformations.

Recent research has also explored alternative reaction pathways, such as single-electron reduction. thieme-connect.com This reductive approach leads to homolytic C-N bond cleavage, generating α-aminoketyl radicals. This pathway offers unique opportunities for radical-mediated transformations, diverging from the more common two-electron mechanisms. thieme-connect.com

Table 1: Predicted Reactivity of Aziridinium Ions Based on N-Substituent This table summarizes the general order of reactivity for different types of aziridinium ions as determined by computational studies.

| N-Substituent on Aziridinium Ion | Relative Reactivity | Reference |

| Acyl | Highest | nih.gov |

| Alkoxycarbonyl | High | nih.gov |

| Trimethylsilyl | Moderate | nih.gov |

| Alkyl | Lower | nih.gov |

| Proton | Low | nih.gov |

| Lewis Acid Coordinated | Lowest | nih.gov |

Transition State Characterization in Key Transformations

The ring-opening of the aziridine core is a fundamental transformation for N-acyl aziridines. Computational chemistry provides indispensable tools for characterizing the transition states of these reactions, offering deep insights into reaction mechanisms and selectivity.

DFT calculations have been widely applied to map the energy profiles of these transformations. For example, in the titanocene-mediated radical ring-opening of N-acylated aziridines, computational studies confirmed that the reaction proceeds through a concerted process via electron transfer. mdpi.com Similarly, for the palladium-catalyzed isomerization of N-tosylaziridines to N-tosylketimines, the mechanism is presumed to involve an SN2-type oxidative addition, leading to either a zwitterionic intermediate or an azapalladacyclobutane, the transition states of which can be computationally modeled. mdpi.com

In copper-catalyzed borylative ring-opening reactions of N-picolinoyl-substituted aziridines, detailed DFT studies have been conducted to rationalize the reaction's success. unipi.it These studies involved mapping the reaction energy profile, which revealed that the aziridine ring-opening step was energetically demanding. The calculations helped to identify key intermediates and transition states, explaining the crucial role of the N-acyl group and the substrate's structure. unipi.it

Furthermore, plausible transition states have been proposed for acid-catalyzed ring-opening reactions. These models suggest the initial protonation of the aziridine nitrogen to form an aziridinium ion, which is then attacked by a nucleophile. frontiersin.org The characterization of these transition states is vital for understanding the factors that control the reaction's outcome.

Rationalization of Regioselectivity and Stereoselectivity

A critical challenge in the chemistry of substituted aziridines is controlling the regioselectivity of the ring-opening reaction—that is, whether a nucleophile attacks the more substituted (C2) or less substituted (C3) carbon atom. nih.gov Computational studies have proven invaluable in rationalizing and predicting the regio- and stereochemical outcomes of these reactions. khanacademy.org

The regioselectivity is dependent on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.gov For instance, in the acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines, the nucleophilic attack occurs selectively on the most substituted carbon. ias.ac.in In contrast, the ring-opening of other aziridines with thiols is often fully regioselective for the less substituted carbon. nih.gov

Theoretical models can explain these differences. In palladium-catalyzed ring-opening cross-coupling reactions, an energy decomposition analysis of the key transition states revealed that the interaction between the palladium catalyst and the aziridine substrate is a significant factor in determining the correct selectivity. mdpi.comresearchgate.net For copper-catalyzed reactions, DFT calculations comparing the energy barriers for the Markovnikov versus the anti-Markovnikov pathways have successfully rationalized the observed regioselectivity. unipi.it These calculations demonstrated how the electronic and steric properties of the N-acyl group and the substrate steer the reaction towards a specific regioisomer.

Computational studies have also elucidated how the functional groups on substituents can direct the regiochemical pathway. By modeling the transition states for the attack at different positions, researchers can understand why a γ-keto group on a C2 substituent leads to attack at the C2 position, while a γ-silylated hydroxy group on the same backbone leads to attack at the unsubstituted C3 position. frontiersin.orgnih.gov

Table 2: Factors Influencing Regioselectivity in N-Acyl Aziridine Ring-Opening This table summarizes key factors identified through experimental and computational studies that determine the site of nucleophilic attack.

| Factor | Influence on Regioselectivity | Computational Insight | Reference |

| Catalyst-Substrate Interaction | The specific coordination of the metal catalyst to the aziridine can favor attack at one carbon over the other. | Energy decomposition analysis of transition states shows which interactions are key for selectivity. | mdpi.comresearchgate.net |

| N-Acyl Group | The electronic nature and steric bulk of the N-acyl group can influence the stability of different transition states. | DFT calculations of reaction energy profiles for different pathways rationalize the directing effect of the acyl group. | unipi.it |

| Substituent Functional Groups | Remote functional groups on substituents can interact with the reaction center in the transition state, directing the nucleophile. | Modeling of plausible transition states reveals stabilizing or destabilizing intramolecular interactions. | frontiersin.orgnih.gov |

| Reaction Mechanism | The mechanism (e.g., SN1 vs. SN2) dictates the site of attack. SN2-type reactions are sensitive to sterics, while SN1-type reactions are governed by carbocation stability. | Calculations can determine the most likely reaction pathway by comparing the activation energies of competing mechanisms. | rsc.org |

Advanced Modeling of Catalytic Cycles and Reaction Pathways

Beyond analyzing individual transition states, advanced computational modeling now allows for the elucidation of entire catalytic cycles and complex reaction pathways. nih.gov This holistic approach provides a comprehensive understanding of the reaction mechanism, catalyst behavior, and the origins of selectivity.

For the palladium-catalyzed cross-coupling of aziridines, the theoretical mechanism of the complete catalytic cycle has been mapped out and shown to be consistent with experimental observations. mdpi.comresearchgate.net Such models account for each step, including catalyst activation, substrate coordination, oxidative addition, transmetallation (in the case of cross-coupling), and reductive elimination.

In the context of copper-catalyzed reactions, detailed computational studies have successfully explained the mechanistic intricacies of the borylative ring-opening of N-acyl aziridines. unipi.it By modeling different potential catalytic cycles, researchers were able to rationalize the essential role of the specific N-acyl protecting group and the substrate structure for a successful reaction. These models can also explain why certain substrates are unreactive. unipi.it

The predictive power of computational chemistry is a significant advancement. Models are being developed that can prescreen potential substrates and catalysts, predicting which combinations will be successful and even estimating reaction yields. mit.edu This approach, which can be based on quantum mechanical calculations of transition states or ground-state properties, accelerates the discovery of new reactions and catalysts by minimizing the need for extensive empirical screening. nih.gov

Emerging Research Directions and Future Perspectives for Aziridin 1 Yl Cyclopentyl Methanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aziridines, including N-acylaziridines like aziridin-1-yl(cyclopentyl)methanone, is an area of continuous development, with a focus on creating more efficient and sustainable methods. acs.org Traditional methods for preparing N-acylaziridines can have significant drawbacks. acs.org A notable advancement involves the deprotection of N-tosylaziridines followed by reprotection with N-hydroxysuccinimide derivatives, which allows for the gram-scale synthesis of N-acylaziridines with retention of stereochemistry. acs.org

Recent research has also explored metal- and additive-free direct aziridination of olefins using aminating agents like N-Boc-O-tosylhydroxylamine (TsONHBoc) in hexafluoroisopropanol (HFIP). organic-chemistry.org This method is advantageous due to the in situ generation of the aminating agent, which is low-cost and stable. organic-chemistry.org Another innovative approach involves the electrochemical synthesis of aziridines by coupling unactivated alkenes with primary amines. nih.govnih.gov This method utilizes electricity to avoid the need for chemical oxidants and allows for the use of a wide range of commercially available, yet oxidatively sensitive, amines. nih.govnih.gov

Furthermore, the development of catalytic systems, such as those using iodine in the presence of potassium carbonate under visible light, provides a straightforward route to aziridines from styrenes and sulfonamides. organic-chemistry.org The use of N-N ylides for the aziridination of enone systems, prepared by in situ amination of a tertiary amine, also represents a valuable synthetic strategy. organic-chemistry.org These novel methodologies pave the way for more accessible and varied N-substituted aziridine (B145994) products, which are important precursors for diverse amine derivatives. acs.orgnih.gov

Exploration of Green Chemistry Principles in Synthesis and Transformation

The application of green chemistry principles is increasingly vital in the synthesis and transformation of aziridines. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. youtube.comnih.gov Key areas of focus include waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. youtube.comyoutube.com

One significant trend is the move towards solvent-free or more environmentally benign solvent systems. nih.gov Water, being the ultimate green solvent, is a desirable medium for chemical reactions. youtube.com Research has demonstrated the conversion of aziridines to oxazolidinones in water, highlighting a convenient, inexpensive, and environmentally friendly method. uc.edu Additionally, the use of continuous flow processes aligns with green chemistry by enabling better control over reaction parameters, which can lead to higher selectivity and fewer byproducts. youtube.comresearchgate.net

The principle of reducing derivatives is also crucial, as it minimizes the number of synthetic steps and the generation of waste. nih.gov This can be achieved through one-pot and multicomponent reactions. nih.gov Furthermore, the use of catalysts instead of stoichiometric reagents is a cornerstone of green chemistry, as catalysts are used in small amounts and can be recycled. youtube.com The development of catalytic systems for aziridination, such as those employing visible light or electrochemistry, contributes to greener synthetic routes. organic-chemistry.orgnih.govrsc.org These approaches often operate under milder conditions, reducing energy consumption and the potential for accidents. youtube.com

Integration with Advanced Reaction Techniques (e.g., Flow Chemistry, Photoelectrocatalysis)

Advanced reaction techniques are being increasingly integrated into aziridine chemistry to enhance efficiency, safety, and scalability. Flow chemistry, in particular, offers significant advantages over traditional batch processes. researchgate.netnih.govnih.gov By continuously pumping reactants through a reactor, flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comresearchgate.net This enhanced control often leads to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions. youtube.comresearchgate.net A continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been developed, which can be combined with a subsequent ring-opening reaction in a consecutive process. nih.govnih.gov This "flow-to-flow" approach enables the rapid synthesis of highly functionalized aliphatic amines with minimal purification. researchgate.netnih.govnih.gov

Photo- and electrocatalysis are also emerging as powerful tools in aziridine synthesis. Visible-light photocatalysis has been used for the [3+2] dipolar cycloaddition of aziridines, a process that is extremely fast and has high atom economy. rsc.orgrsc.org In this method, an organic photocatalyst facilitates the generation of a reactive ylide intermediate from the aziridine. rsc.orgrsc.org This process can be used to create a diverse range of nitrogen-containing molecules. rsc.orgrsc.org Electrochemical methods offer a way to perform redox reactions without the need for chemical oxidants or reductants. nih.govnih.gov For instance, the electrochemical aziridination of olefins allows for the coupling of unactivated alkenes and primary amines under mild conditions. nih.govnih.gov The integration of these advanced techniques holds great promise for developing more efficient and sustainable methods for the synthesis and functionalization of this compound and related compounds.

Expansion of Reactivity Profiles for Diversified Chemical Libraries

The inherent ring strain of the aziridine ring (approximately 26-27 kcal/mol) makes it a versatile synthetic intermediate, susceptible to various ring-opening and expansion reactions. nih.govclockss.org This reactivity is being harnessed to create diverse chemical libraries for applications in drug discovery and materials science.

N-acylaziridines, such as this compound, are considered "activated" aziridines due to the electron-withdrawing nature of the acyl group, which makes the ring more susceptible to nucleophilic attack. clockss.orgbaranlab.org The ring-opening of N-acylaziridines with various nucleophiles is a well-established method for the synthesis of α- and β-amino acid derivatives. clockss.orgias.ac.in Recent research has focused on expanding the scope of these reactions to include a wider range of nucleophiles and aziridine substrates, including those with complex substitution patterns. acs.org For example, a regioselective ring-opening of aziridine amides with sterically hindered phenols and thiophenols has been developed, providing access to congested tertiary ethers and thioethers. acs.org

Furthermore, the aziridine ring can undergo various cycloaddition reactions. For instance, aziridines can act as masked ylides in [3+2] dipolar cycloadditions with various dipolarophiles, a reaction that can be promoted by visible-light photocatalysis. rsc.orgrsc.org Ring expansion reactions of aziridines offer another avenue for diversification, leading to larger heterocyclic scaffolds like azetidines and piperidines. nih.gov The development of these and other novel transformations of the aziridine ring is crucial for the generation of structurally diverse and functionally rich chemical libraries. nih.govnih.gov

Strategic Design for Targeted Synthetic Objectives

The strategic design of molecules containing the this compound moiety and related structures is crucial for achieving specific synthetic targets, particularly in the context of medicinal chemistry and materials science. The aziridine ring is a key pharmacophore in several biologically active natural products and synthetic compounds. nih.govacs.org

In drug discovery, the design of small-molecule compounds often involves high-throughput screening, structure-based design, and phenotypic screening to identify molecules that can modulate the activity of biological targets. nih.gov The aziridine functional group, with its unique reactivity, can be incorporated into molecular scaffolds to create compounds with specific biological activities. nih.gov For example, the ability of aziridines to undergo ring-opening reactions with various nucleophiles allows for the introduction of diverse functional groups, which can be used to fine-tune the physicochemical properties and biological activity of a molecule. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Aziridin-1-yl(cyclopentyl)methanone, and how are reaction conditions tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling aziridine derivatives with cyclopentylcarbonyl precursors. Key steps include:

- Nucleophilic substitution : Reacting cyclopentyl carbonyl chloride with aziridine under inert conditions.

- Solvent optimization : Dichloromethane or tetrahydrofuran (THF) at 0–25°C minimizes side reactions .

- Catalytic enhancement : Triethylamine (TEA) is used to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR identify functional groups (e.g., aziridine protons at δ 1.8–2.2 ppm, cyclopentyl carbonyl at ~210 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 166.12) .

- X-ray crystallography : Resolves 3D conformation, critical for studying aziridine ring strain and steric effects .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are key structural determinants?

- Methodological Answer :

- Molecular docking : Simulates interactions with targets (e.g., enzymes, receptors). Aziridine's ring strain enhances electrophilicity, enabling covalent binding to nucleophilic residues .

- QSAR models : Correlate substituent effects (e.g., cyclopentyl bulkiness) with antimicrobial or anticancer activity .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.1) and metabolic stability, guiding lead optimization .

Q. How should researchers resolve contradictions in reported biological activity data for aziridine derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to reduce variability .

- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 reproducibility) .

- Structural analogs : Compare with related compounds (e.g., piperazine-aziridine hybrids) to isolate functional group contributions .

Q. What strategies improve the stability of this compound in biological assays?

- Methodological Answer :

- pH optimization : Maintain pH 7.4 to prevent aziridine ring hydrolysis .

- Prodrug design : Mask the carbonyl group with ester linkages, which are cleaved in vivo .

- Cryopreservation : Store at -80°C in anhydrous DMSO to avoid degradation .

Experimental Design & Data Analysis

Q. How can crystallographic data inform the design of this compound analogs?

- Methodological Answer :

- Crystal structure analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the compound .

- Torsion angle adjustments : Modify substituents to reduce steric hindrance observed in crystal packing .

- SHELX refinement : Use SHELXL for high-resolution refinement, ensuring accurate bond-length and angle measurements .

Q. What are best practices for analyzing aziridine reactivity in complex reaction mixtures?

- Methodological Answer :

- Reaction monitoring : Use HPLC or LC-MS to track intermediates and byproducts .

- Kinetic studies : Perform time-course experiments to determine rate constants for ring-opening or cross-coupling reactions .

- DFT calculations : Predict transition states for aziridine ring-opening mechanisms (e.g., nucleophilic attack at the less-substituted carbon) .

Structural & Mechanistic Insights

Q. How does the aziridine moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Covalent inhibition : Aziridine’s strained ring reacts with cysteine or lysine residues in enzymes (e.g., kinase inhibitors) .

- Steric effects : The cyclopentyl group directs regioselectivity in binding pockets .

- Mutagenesis studies : Replace target residues (e.g., Cys→Ser) to confirm covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.